molecular formula C14H14N4O6 B142884 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-38-0

5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione

Cat. No. B142884
M. Wt: 334.28 g/mol
InChI Key: WDXVUKHUYPCURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit several biochemical and physiological effects, and its mechanism of action has been extensively investigated.

Scientific Research Applications

The potential applications of 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione in scientific research are vast. This compound has been found to exhibit antitumor, antiviral, and antimicrobial activities. It has also been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases, which are involved in the development and progression of various diseases. Additionally, this compound has been investigated for its potential use as a fluorescent probe in biological imaging.

Mechanism Of Action

The mechanism of action of 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione involves the inhibition of certain enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation. It has also been found to inhibit the activity of topoisomerases, which are involved in the replication and transcription of DNA.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione are diverse. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C virus. Additionally, this compound has been found to exhibit antibacterial and antifungal activities.

Advantages And Limitations For Lab Experiments

The advantages of using 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione in lab experiments include its potent biological activities and its ability to inhibit specific enzymes and signaling pathways. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further investigation is needed to determine the full range of its biological activities and potential therapeutic applications. Finally, the use of this compound as a fluorescent probe in biological imaging is an area that warrants further exploration.
Conclusion:
In conclusion, 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound has the potential to yield important insights into its biological activities and potential therapeutic applications.

properties

CAS RN

143430-38-0

Product Name

5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione

Molecular Formula

C14H14N4O6

Molecular Weight

334.28 g/mol

IUPAC Name

5,10-dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione

InChI

InChI=1S/C14H14N4O6/c1-17-5(3-19)15-9-7(13(17)23)11(21)10-8(12(9)22)14(24)18(2)6(4-20)16-10/h19-22H,3-4H2,1-2H3

InChI Key

WDXVUKHUYPCURK-UHFFFAOYSA-N

SMILES

CN1C(=NC2=C(C1=O)C(=C3C(=C2O)C(=O)N(C(=N3)CO)C)O)CO

Canonical SMILES

CN1C(=NC2=C(C1=O)C(=C3C(=C2O)C(=O)N(C(=N3)CO)C)O)CO

synonyms

Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethyl-

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 172 mg 10.441 mmol) of 15, suspended in 50 mL of dry benzene, was added an excess of 99% BBr, (up to 10 fold excess). The resulting mixture was refluxed for 7 hours. After cooling the reaction mixture to room temperature, methanol was added to quench the reaction. The solvent was evaporated off in vacuo and the product purified by rinsing successively with water and methanol and then dried: 106.5 mg (72%) yield; dec pt >245° C. IR (KBr pellet) 3384, 1645, 1618, 1443, 1430, 1379, 1325, 1209, 1079, 965, 793 cm-1 ; 1H NMR (dimethyl-d6 sulfoxide) 11.86 (2H, s, 5- and 10-hydroxyls), 4.62 (4H, s, methylenes), 3.61 (6H, s, 3- and 8- methyls); mass spectrum (EI model m/z 334 (P+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.